molecular formula C7H9NOS B13792768 Thiazole, acetyl-ethyl

Thiazole, acetyl-ethyl

Cat. No.: B13792768
M. Wt: 155.22 g/mol
InChI Key: MLQBANLPAYVLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, acetyl-ethyl is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

Thiazole, acetyl-ethyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Thiazole, acetyl-ethyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thiazole, acetyl-ethyl can be compared with other similar compounds such as:

This compound stands out due to its unique combination of sulfur and nitrogen atoms in the ring, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(5-ethyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-3-6-7(5(2)9)8-4-10-6/h4H,3H2,1-2H3

InChI Key

MLQBANLPAYVLSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CS1)C(=O)C

Origin of Product

United States

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